Ethylmethylthiambutene hydrochloride

Catalog No.
S13939066
CAS No.
64037-50-9
M.F
C15H20ClNS2
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmethylthiambutene hydrochloride

CAS Number

64037-50-9

Product Name

Ethylmethylthiambutene hydrochloride

IUPAC Name

4,4-dithiophen-2-ylbut-3-en-2-yl-ethyl-methylazanium;chloride

Molecular Formula

C15H20ClNS2

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C15H19NS2.ClH/c1-4-16(3)12(2)11-13(14-7-5-9-17-14)15-8-6-10-18-15;/h5-12H,4H2,1-3H3;1H

InChI Key

ISXRXBARLXCMSX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-]

Ethylmethylthiambutene hydrochloride is a synthetic opioid analgesic, which is part of the thiambutene family of compounds. It is used primarily for its analgesic properties in both human and veterinary medicine. The compound is characterized by its complex structure, which includes ethyl and methyl groups attached to a thiophene ring, contributing to its pharmacological activity. Ethylmethylthiambutene hydrochloride is known for its potent effects on the central nervous system, making it useful in pain management, particularly in cases where other analgesics may be ineffective .

The chemical reactivity of ethylmethylthiambutene hydrochloride involves several key reactions typical of opioid compounds. It can undergo:

  • Nucleophilic Substitution: The presence of the thiophene ring allows for nucleophilic attack by various reagents, leading to the formation of derivatives.
  • Hydrolysis: In aqueous environments, the hydrochloride salt can dissociate, potentially leading to hydrolysis of the ester or amine functionalities present in its structure.
  • Reduction Reactions: The compound can be reduced to yield less complex analogs, which may have different biological activities.

These reactions are significant for understanding the compound's stability and potential interactions with other substances

Ethylmethylthiambutene hydrochloride exhibits significant biological activity as an opioid receptor agonist. It primarily interacts with:

  • Mu-opioid receptors: This interaction leads to analgesic effects and is responsible for the compound's pain-relieving properties.
  • Delta-opioid receptors: Engagement with these receptors may contribute to mood enhancement and emotional regulation.
  • Kappa-opioid receptors: While less prominent, this interaction can influence sedation and dysphoria.

The compound's efficacy and safety profile make it a subject of interest in pain management therapies, although it is also associated with risks of dependence and abuse due to its opioid nature .

The synthesis of ethylmethylthiambutene hydrochloride typically involves several steps:

  • Formation of Thiophene Derivatives: Starting from simple thiophene compounds, alkylation reactions are performed using ethyl and methyl halides.
  • Conjugate Addition: Diethylamine can be reacted with ethyl crotonate to form an intermediate.
  • Dehydration: The resulting alcohol undergoes dehydration to yield ethylmethylthiambutene.
  • Hydrochloride Formation: The final step involves converting the base form into its hydrochloride salt through reaction with hydrochloric acid.

This multi-step synthesis highlights the complexity involved in producing this compound while ensuring high yields and purity .

Ethylmethylthiambutene hydrochloride has several applications:

  • Analgesic Use: Primarily prescribed for pain relief in both acute and chronic conditions.
  • Veterinary Medicine: Used as an anesthetic agent in animals, particularly due to its effectiveness and rapid onset of action.
  • Research: Investigated for its potential role in developing new analgesics with fewer side effects compared to traditional opioids.

The compound's unique pharmacological profile makes it a valuable tool in both clinical and research settings .

Studies on ethylmethylthiambutene hydrochloride have focused on its interactions with various biological systems:

  • Drug Interactions: It may interact with other central nervous system depressants, leading to enhanced sedation or respiratory depression.
  • Receptor Binding Studies: Research has shown that this compound binds selectively to opioid receptors, influencing pain pathways and providing insights into its mechanism of action.
  • Metabolic Studies: Understanding how this compound is metabolized can inform potential drug-drug interactions and inform dosing regimens.

These studies are crucial for optimizing therapeutic use while minimizing adverse effects .

Similar Compounds

Ethylmethylthiambutene hydrochloride shares structural similarities with other compounds in the thiambutene family and broader classes of opioids. Notable similar compounds include:

  • Diethylthiambutene
  • Dimethylthiambutene
  • Morphine
  • Fentanyl
  • Methadone

Comparison with Other Compounds

CompoundStructure CharacteristicsPrimary UseUnique Features
EthylmethylthiambuteneEthyl and methyl groups; thiophene ringAnalgesicPotent receptor activity
DiethylthiambuteneSimilar structure but different alkyl groupsAnalgesicUsed primarily in veterinary medicine
DimethylthiambuteneTwo methyl groups; similar pharmacological profileAnalgesicLess potent than ethylmethyl variant
MorphinePhenanthrene structureSevere pain reliefNatural product; high abuse potential
FentanylN-phenethyl derivativeAnesthesia; pain reliefExtremely potent; high risk of overdose
MethadoneDiphenylpropylamine structureOpioid dependence treatmentLong half-life; less euphoric effects

This table illustrates how ethylmethylthiambutene hydrochloride stands out due to its unique combination of structural features and pharmacological effects compared to similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.0725697 g/mol

Monoisotopic Mass

313.0725697 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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